molecular formula C15H18N2O2 B15164237 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one

4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one

Cat. No.: B15164237
M. Wt: 258.32 g/mol
InChI Key: IWNUVOZPGFTFBW-UHFFFAOYSA-N
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Description

4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the fourth position, a piperidinomethyl group at the third position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with piperidine and formaldehyde under basic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is subsequently cyclized to form the desired benzopyran derivative.

  • Condensation Reaction

      Reactants: 4-hydroxycoumarin, piperidine, formaldehyde

      Conditions: Basic conditions (e.g., sodium hydroxide)

      Intermediate: Mannich base

  • Cyclization

      Conditions: Heating under reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the Mannich base intermediate, followed by cyclization and purification. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions

  • Substitution

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic medium

Major Products

    Oxidation Products: Nitro derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Substituted benzopyran derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(morpholinomethyl)-2H-1-benzopyran-2-one
  • 4-Amino-3-(pyrrolidinomethyl)-2H-1-benzopyran-2-one
  • 4-Amino-3-(azetidinomethyl)-2H-1-benzopyran-2-one

Uniqueness

4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is unique due to the presence of the piperidinomethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits enhanced stability and bioavailability, making it a promising candidate for further development in therapeutic applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-amino-3-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C15H18N2O2/c16-14-11-6-2-3-7-13(11)19-15(18)12(14)10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10,16H2

InChI Key

IWNUVOZPGFTFBW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N

Origin of Product

United States

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